4-Mercaptobenzene-1,3-Diol

Description

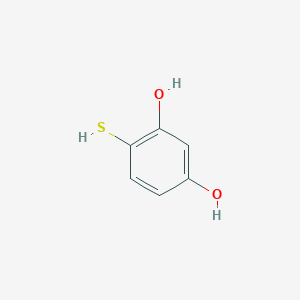

Structure

3D Structure

Properties

IUPAC Name |

4-sulfanylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c7-4-1-2-6(9)5(8)3-4/h1-3,7-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTQIEMOLHJTFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502676 | |

| Record name | 4-Sulfanylbenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2553-70-0 | |

| Record name | 4-Sulfanylbenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Mercaptobenzene-1,3-Diol: Synthesis, Properties, and Applications

Abstract

4-Mercaptobenzene-1,3-diol, also known as 4-thio-resorcinol, is a trifunctional aromatic compound featuring a resorcinol (1,3-dihydroxybenzene) core with a thiol (-SH) substituent. This unique combination of a nucleophilic thiol group and a meta-dihydroxy-substituted benzene ring imparts a distinct set of chemical properties, making it a molecule of significant interest for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. The resorcinol moiety is a well-established pharmacophore found in numerous therapeutic agents, valued for its antiseptic and tyrosinase inhibitory properties, while the thiol group offers a versatile handle for conjugation, redox activity, and metal chelation.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, plausible synthetic routes, spectroscopic characterization, reactivity, and potential applications of 4-Mercaptobenzene-1,3-diol, designed to serve as a foundational resource for scientific professionals.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is rooted in its structure, which dictates its physical and chemical behavior.

Nomenclature and Identifiers

-

Systematic IUPAC Name : 4-Sulfanylbenzene-1,3-diol

-

Common Names : 4-Mercaptobenzene-1,3-diol, 4-Thio-resorcinol, 2,4-Dihydroxythiophenol

-

Molecular Formula : C₆H₆O₂S

-

Molecular Weight : 142.18 g/mol

-

CAS Number : While a specific CAS number for this exact structure is not prominently indexed, related isomers like 4-Mercaptobenzene-1,2-diol have the CAS number 27320-22-5.[3] Researchers should verify the identity of any commercial sample with analytical data.

Molecular Structure

The structure consists of a benzene ring substituted with hydroxyl groups at positions 1 and 3 (meta-directing and activating) and a thiol group at position 4. This 1,2,4-trisubstituted pattern results in a specific electronic and steric environment that governs its reactivity.

Caption: 2D structure of 4-Mercaptobenzene-1,3-diol.

Physicochemical Properties

Quantitative data provides a clear profile of the compound's behavior under various conditions. As experimental data for this specific molecule is scarce, many properties are predicted based on its structural analogues.

| Property | Value / Description | Source / Basis |

| Molecular Weight | 142.18 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid. | Analogy to resorcinol and other substituted thiophenols. |

| Melting Point | Not experimentally determined. Likely >100 °C. | Resorcinol (110 °C) and 4-mercaptophenol (32-35 °C) suggest a relatively high melting point due to hydrogen bonding. |

| Boiling Point | Not experimentally determined. Expected to be high with potential decomposition. | Phenolic and thiophenolic compounds have high boiling points. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone). Sparingly soluble in water. Soluble in aqueous base. | Presence of polar -OH and -SH groups. |

| Acidity (pKa) | -SH: ~6-7-OH: ~9-10 | Thiophenols are generally more acidic than phenols. The electron-donating -OH groups slightly decrease the acidity of the thiol compared to unsubstituted thiophenol (pKa ~6.6). The pKa of the phenolic protons is similar to that of resorcinol (~9.15). |

| XLogP3 | ~2.0 (Predicted) | Based on computational models for related structures like 4-mercaptobenzene-1,2-diol.[3] |

| Hydrogen Bond Donors | 3 | One S-H and two O-H groups.[3] |

| Hydrogen Bond Acceptors | 3 | One sulfur and two oxygen atoms.[3] |

Synthesis and Purification

The introduction of a thiol group onto a phenol ring can be challenging. Direct electrophilic sulfonation followed by reduction is often complicated by the high reactivity of the phenol ring. A more robust and widely applicable method is the Newman-Kwart Rearrangement , which allows for the conversion of a phenol into a thiophenol.[4][5]

Proposed Synthetic Pathway via Newman-Kwart Rearrangement

This multi-step synthesis begins with the readily available starting material, resorcinol (benzene-1,3-diol). The key transformation involves the thermal or catalyzed rearrangement of an O-aryl thiocarbamate to its S-aryl isomer, which can then be hydrolyzed to yield the target thiophenol.[6]

Caption: Proposed synthesis workflow for 4-Mercaptobenzene-1,3-diol.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on the Newman-Kwart rearrangement and should be optimized for safety and yield.

Step 1: Synthesis of O-(2,4-dihydroxyphenyl) dimethylcarbamothioate

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add resorcinol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

-

Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the most acidic phenolic hydroxyl group, forming the corresponding phenoxide, which is a potent nucleophile.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

-

Re-cool the mixture to 0 °C and add a solution of N,N-dimethylthiocarbamoyl chloride (1.05 eq) in anhydrous DMF dropwise.

-

Stir the reaction at room temperature overnight. Monitor by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding ice-cold water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the O-aryl thiocarbamate.

Step 2: Newman-Kwart Rearrangement to S-(2,4-dihydroxyphenyl) dimethylcarbamothioate

-

Place the purified O-aryl thiocarbamate from Step 1 in a flask suitable for high-temperature reactions (e.g., using a sand bath or heating mantle).

-

Heat the compound under an inert atmosphere to 220-250 °C. The reaction is typically complete within 1-3 hours. Causality: The high thermal energy overcomes the activation barrier for the intramolecular nucleophilic aromatic substitution, where the sulfur atom attacks the ipso-carbon, driven by the formation of the more stable C=O double bond from the C=S bond.[4]

-

Alternatively, for substrates sensitive to high temperatures, photoredox catalysis at ambient temperature can be employed.[7]

-

Cool the reaction mixture and purify the resulting S-aryl isomer, which may be a solid or a viscous oil, by chromatography.

Step 3: Hydrolysis to 4-Mercaptobenzene-1,3-diol

-

Dissolve the S-aryl thiocarbamate from Step 2 in methanol or ethanol.

-

Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (5-10 eq).

-

Heat the mixture to reflux and stir for 4-12 hours until TLC indicates the complete consumption of the starting material. Causality: The strong base hydrolyzes the thiocarbamate ester linkage, liberating the thiolate anion and dimethylamine.

-

Cool the reaction mixture to room temperature and acidify carefully with cold 2M hydrochloric acid (HCl) to a pH of ~2-3.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the final product by recrystallization or column chromatography to obtain pure 4-Mercaptobenzene-1,3-diol.

Spectroscopic Characterization

Structural elucidation relies on a combination of spectroscopic techniques. The following data are predicted based on established chemical shift and absorption frequency principles.

| Technique | Predicted Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~9.5-10.5 ppm (s, 2H, Ar-OH): Broad singlets for the phenolic protons.δ ~7.0-7.2 ppm (d, 1H, Ar-H): Doublet for the proton ortho to the -SH group.δ ~6.3-6.5 ppm (m, 2H, Ar-H): Multiplet for the remaining two aromatic protons.δ ~3.3-3.5 ppm (s, 1H, -SH): Singlet for the thiol proton, which can be exchangeable with D₂O. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~155-160 ppm (2C, C-OH)δ ~130 ppm (1C, Ar-CH)δ ~115-120 ppm (1C, C-SH)δ ~105-110 ppm (2C, Ar-CH) |

| IR Spectroscopy (KBr, cm⁻¹) | ~3200-3500 cm⁻¹ (broad, O-H stretch)~3000-3100 cm⁻¹ (C-H stretch, aromatic)~2550-2600 cm⁻¹ (weak, S-H stretch)~1580-1610 cm⁻¹ (C=C stretch, aromatic)~1150-1250 cm⁻¹ (C-O stretch, phenol)~600-700 cm⁻¹ (C-S stretch) |

| Mass Spec. (EI) | m/z 142 : Molecular ion (M⁺)m/z 109 : [M-SH]⁺, loss of sulfhydryl radical.m/z 81 : [M-SH-CO]⁺, subsequent loss of carbon monoxide from the phenol ring. |

Note: NMR chemical shifts are highly dependent on the solvent and concentration. The values provided are estimates.[8][9]

Reactivity Profile

The chemistry of 4-Mercaptobenzene-1,3-diol is dominated by the interplay of its three functional groups.

-

Thiol (-SH) Group : This group is the most nucleophilic and acidic site on the molecule.

-

Acidity : It is readily deprotonated by bases to form a thiolate (RS⁻), a powerful nucleophile for S-alkylation and S-acylation reactions.

-

Oxidation : Thiols are susceptible to oxidation. Mild oxidizing agents (e.g., I₂, air) will convert it to the corresponding disulfide (dimer).[10] Stronger oxidizing agents (e.g., H₂O₂, KMnO₄) can oxidize it further to sulfonic acid (-SO₃H).[11]

-

-

Hydroxyl (-OH) Groups : These groups behave as typical phenols.

-

Acidity : They are weakly acidic and can be deprotonated by strong bases.

-

Reactivity : They can undergo O-alkylation or O-acylation, though this typically requires harsher conditions than the corresponding reactions at the sulfur atom.

-

-

Aromatic Ring : The ring is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating and ortho-, para-directing effects of the two hydroxyl groups and the thiol group. The positions ortho and para to the existing substituents are highly susceptible to reactions like halogenation, nitration, and formylation.

Caption: Key reactivity pathways of 4-Mercaptobenzene-1,3-diol.

Potential Applications and Research Interest

The unique structural features of 4-Mercaptobenzene-1,3-diol position it as a valuable molecule for various advanced applications.

Medicinal Chemistry and Drug Development

-

Enzyme Inhibition : Resorcinol derivatives are known inhibitors of tyrosinase, an enzyme involved in melanin production, making them targets for skin-whitening agents and treatments for hyperpigmentation.[12] The addition of a thiol group could modulate this activity or introduce new inhibitory profiles against other enzymes, such as matrix metalloproteinases or kinases, where thiols can act as key binding groups.

-

Antioxidant Properties : Both phenols and thiols are known antioxidants. This compound could act as a potent radical scavenger, protecting cells from oxidative stress, a pathological feature of many diseases. Thiophenols are recognized as versatile intermediates in the synthesis of a wide range of pharmaceuticals.[13]

-

Bio-conjugation : The thiol group provides a specific site for conjugation to biomolecules or drug delivery systems through stable thioether linkages, enabling the development of targeted therapeutics.

Materials Science

-

Polymer Synthesis : As a trifunctional monomer, it can be used to create cross-linked polymers, resins, and dendrimers. Resorcinol-formaldehyde resins are important industrial adhesives, and the incorporation of a thiol group could be used to create novel materials with enhanced properties, such as sulfur-vulcanizable resins.[2][14]

-

Self-Assembled Monolayers (SAMs) : Thiophenols are the cornerstone of SAM technology, forming highly ordered layers on gold and other metal surfaces. 4-Mercaptobenzene-1,3-diol could be used to create functionalized surfaces with specific hydrophilic and hydrogen-bonding properties for applications in biosensors, electronics, and corrosion inhibition.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Hazards : Expected to be harmful if swallowed or inhaled. Causes skin and serious eye irritation. Like many phenols and thiols, it may be toxic to aquatic life.

-

Handling : Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Storage : Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group to disulfide.[10]

References

-

PubChem. (n.d.). 4-Mercaptobenzene-1,2-diol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Newman–Kwart rearrangement. Retrieved from [Link]

-

Chem-Station. (2016, May 12). synthesis of thiophenol from phenol. Chem-Station Int. Ed. Retrieved from [Link]

-

Durairaj, R. B. (Ed.). (2005). Resorcinol: Chemistry, Technology and Applications. Springer. Retrieved from [Link]

-

Nicewicz, D. A., & Stephenson, C. R. J. (2015). Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis. Journal of the American Chemical Society, 137(50), 15684–15687. Retrieved from [Link]

-

Chem-Station. (2016, May 9). Newman-Kwart Rearrangement. Chem-Station Int. Ed. Retrieved from [Link]

-

Capital Resin Corporation. (2021, February 14). The Properties and Uses of Resorcinol. Retrieved from [Link]

-

Khan, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]

- Numata, T., et al. (1980). Direct Reduction of Sulfonic Acids to Thiols. Tetrahedron Letters, 21, 1235-1238.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Thiophenol as a Versatile Intermediate: Applications in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

-

Alfa Chemistry. (2022, August 4). Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. PR Newswire. Retrieved from [Link]

-

Durairaj, R. B. (2005). Resorcinol Chemistry, Technology and Applications. Springer. Retrieved from [Link]

-

Wikipedia. (n.d.). Resorcinol. Retrieved from [Link]

-

Porter, Q. N. (1971). Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones. Journal of the Chemical Society B: Physical Organic, 12, 2049-2059. Retrieved from [Link]

-

Sattar Abed, T., et al. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences, 6(5), 962-969. Retrieved from [Link]

-

JoVE. (2023, April 30). Preparation and Reactions of Thiols. Journal of Visualized Experiments. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiol. Retrieved from [Link]

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. Synthesis, 2009(21), 3680-3684. Retrieved from [Link]

-

Gude, M., & Blümel, J. (2012). Fragmentation pattern of thiophenol from aglycon under pyrolysis of SPhMDPOBn in the pristine state. ResearchGate. Retrieved from [Link]

-

YouTube. (2021, July 4). Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. Retrieved from [Link]

-

Khan, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Retrieved from [Link]

-

Scafazzo, R. A., et al. (2016). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Figshare. Retrieved from [Link]

-

Dalvie, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(7), 1164-1182. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

Nemat, S. J., & Tiefenbacher, K. (2020). Thioderivatives of Resorcin[1]arene and Pyrogallol[1]arene: Are thiols tolerated in the self-assembly process?. ChemRxiv. Retrieved from [Link]

-

Parodi, D. A., et al. (2018). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 120, 266-277. Retrieved from [Link]

-

Knyazeva, I. R., et al. (2013). Single step preparation and conformational analysis of novel thiophosphorylated ligands based on calix[1]resorcinol matrix. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 76, 231-235. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Cha, J. Y., et al. (2020). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. Molecules, 25(14), 3177. Retrieved from [Link]

- Google Patents. (n.d.). US3781367A - Preparation of 4-mercaptophenols.

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

NIST. (n.d.). Resorcinol. NIST Chemistry WebBook. Retrieved from [Link]

-

Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and theoretical study. Magnetic Resonance in Chemistry, 42(9), 777-789. Retrieved from [Link]

-

Hubler, T. L., et al. (1998). Bands and Assignments for the IR Spectrum of Resorcinol. ResearchGate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of α-(4-fluorophenyl-β-mercapto-benzene ethanol. Retrieved from [Link]

-

NIST. (n.d.). Resorcinol. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Thiophene. NIST Chemistry WebBook. Retrieved from [Link]

-

Abraham, R. J., et al. (2013). 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. Magnetic Resonance in Chemistry, 51(11), 748-756. Retrieved from [Link]

- Google Patents. (n.d.). CN113582816A - Preparation method of 4-alkylresorcinol.

-

Abraham, R. J., et al. (2013). H-1 NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. ResearchGate. Retrieved from [Link]

-

Griffiths, L. (2005). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. Retrieved from [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12024-12037. Retrieved from [Link]

-

Saito, T., et al. (2016). Synthesis and SAR of 4-methyl-5-pentylbenzene-1,3-diol (MPBD), produced by Dictyostelium discoideum. Bioorganic & Medicinal Chemistry Letters, 26(5), 1432-1435. Retrieved from [Link]

-

Liu, H., & Fan, B. (2005). Estimation and prediction of 13C NMR chemical shifts of carbon atoms in both alcohols and thiols. ResearchGate. Retrieved from [Link]

-

Gao, C., et al. (2020). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. Retrieved from [Link]

-

European Patent Office. (2020, October 28). METHODS FOR PRODUCING THIOL COMPOUNDS AND SULFIDE COMPOUNDS USING DIPHENYLAMINE OR A PHENOL COMPOUND. Retrieved from [Link]

-

Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. capitalresin.com [capitalresin.com]

- 3. Newman-Kwart Rearrangement [organic-chemistry.org]

- 4. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 5. synthesis of thiophenol from phenol | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20160185749A1 - Method for the synthesis of 4-(heterocycloalkyl)-benzene-1,3,-diol compounds - Google Patents [patents.google.com]

- 9. 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Video: Preparation and Reactions of Thiols [jove.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. mdpi.com [mdpi.com]

- 13. nbinno.com [nbinno.com]

- 14. Resorcinol - Wikipedia [en.wikipedia.org]

4-Mercaptobenzene-1,3-Diol CAS number and safety data sheet (SDS)

The following technical guide is structured as a high-level monograph for research scientists and drug development professionals. It prioritizes the "why" and "how" of handling this specific, air-sensitive building block.

CAS Number: 2553-70-0 Synonyms: 4-Sulfanylbenzene-1,3-diol; 4-Mercaptoresorcinol; 2,4-Dihydroxythiophenol. Molecular Formula: C₆H₆O₂S Molecular Weight: 142.18 g/mol [1]

Executive Technical Summary

4-Mercaptobenzene-1,3-diol is a trifunctional aromatic scaffold characterized by a unique "ortho-hydroxy thiophenol" motif. Unlike simple thiophenols, the presence of two hydroxyl groups at the 1,3-positions (resorcinol core) imparts significant water solubility and electron-donating character, making the thiol group (position 4) highly nucleophilic.

For drug development professionals, this molecule serves as a critical heterobifunctional linker . Its utility lies in the distinct pKa difference between the thiol (~6.0–6.5) and the phenolic hydroxyls (~9.3–9.8), allowing for pH-controlled, site-selective conjugation.

Critical Handling Note: This compound is prone to rapid oxidative dimerization to form disulfides upon exposure to atmospheric oxygen, particularly in basic media. Strict anaerobic handling is required to maintain titer.

Safety Data Sheet (SDS) Highlights

Based on the chemical class (substituted thiophenols) and structural analogs.

Hazard Identification (GHS Classification)

-

Signal Word: DANGER

-

Acute Toxicity: Harmful if swallowed or inhaled.[2]

-

Skin/Eye: Causes skin irritation (H315) and serious eye damage (H318).

-

Sensitization: High Potential. May cause an allergic skin reaction (H317). Thiophenols are potent sensitizers; minimize dermal exposure.

-

Organoleptic Hazard: Stench. Possesses a penetrating, garlic/burnt-rubber odor detectable at ppb levels. Olfactory fatigue can occur rapidly.

Emergency Response

| Scenario | Immediate Action |

| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen.[2] Do not use mouth-to-mouth resuscitation. |

| Skin Contact | Wash with soap and water for 15 minutes. Do not use ethanol (increases skin permeability). |

| Spill Cleanup | Evacuate area. Cover spill with activated carbon or vermiculite. Quench trace residues with dilute bleach (NaOCl) to oxidize the thiol to the odorless sulfonate. |

Storage Requirements[3][4]

-

Atmosphere: Argon or Nitrogen (strictly oxygen-free).

-

Temperature: 2–8°C (Refrigerated).

-

Container: Amber glass (light sensitive) with Teflon-lined septum.

Chemical Reactivity & The "Selectivity Window"

The core value of 4-Mercaptobenzene-1,3-diol in synthesis is the acidity gap between the thiol and phenol groups.

-

Thiol (SH) pKa:

6.2 – 6.8 (Enhanced acidity due to the electron-withdrawing resonance of the aromatic ring, slightly modulated by the OH donors). -

Phenol (OH) pKa:

9.3 – 9.8.

Implication for Conjugation:

By maintaining a reaction pH of 7.2 – 7.5 , the thiol exists predominantly as the thiolate anion (

Visualization: pH-Dependent Reactivity Profile

Figure 1: The "Selectivity Window" allows specific functionalization of the sulfur atom at physiological pH.

Experimental Protocols

Handling Workflow: The "Air-Free" Standard

Rationale: Thiophenols oxidatively couple to disulfides (

-

Preparation: Degas all solvents (Water, MeOH, DMF) by sparging with Argon for 20 minutes or using the freeze-pump-thaw method.

-

Weighing: Ideally performed in a glovebox. If unavailable, weigh rapidly into a tared vial and immediately cap with a septum. Purge the headspace with Argon via a needle.

-

Dissolution: Add degassed solvent via syringe through the septum.

-

Usage: Transfer the solution via cannula or gas-tight syringe directly into the reaction vessel (which must also be under inert gas).

Quality Control: Ellman’s Reagent Assay

Rationale: Before committing valuable payload material to a conjugation, you must verify the "Free Thiol" content of your 4-Mercaptobenzene-1,3-diol stock.

Reagents:

-

DTNB Stock: 4 mg/mL 5,5'-dithio-bis-(2-nitrobenzoic acid) in 0.1 M Phosphate Buffer (pH 8.0).

-

Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.

Protocol:

-

Blank: Mix 50 µL DTNB Stock + 2.5 mL Buffer.

-

Sample: Dissolve a small aliquot of 4-Mercaptobenzene-1,3-diol in Buffer to approx. 0.5 mM.

-

Reaction: Mix 250 µL Sample + 50 µL DTNB Stock + 2.2 mL Buffer. Incubate 15 mins at Room Temp.

-

Measurement: Measure Absorbance at 412 nm .

-

Calculation:

Where

Applications in Drug Discovery

Antibody-Drug Conjugates (ADCs)

4-Mercaptobenzene-1,3-diol acts as a hyper-nucleophilic scaffold .

-

Mechanism: The electron-rich resorcinol ring increases the nucleophilicity of the sulfur, making it react faster with electrophilic warheads (e.g., maleimide-linked toxins) than standard aliphatic thiols.

-

Solubility: The two hydroxyl groups improve the aqueous solubility of hydrophobic payloads, a common challenge in ADC formulation.

Metal Chelation & Radiopharmaceuticals

The ortho-hydroxy thiol motif (positions 3 and 4) forms a tight 5-membered chelate ring with soft metals (Tc-99m, Re-188). This makes the scaffold useful for designing radiolabeling bifunctional chelators (BFCs).

Visualization: Experimental Workflow

Figure 2: Standard operating procedure for handling air-sensitive thiol linkers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12563346, 4-Sulfanylbenzene-1,3-diol. Retrieved February 23, 2026 from [Link]

Sources

Thermodynamic Stability of 4-Mercaptobenzene-1,3-Diol: A Technical Guide

The following technical guide details the thermodynamic stability profile of 4-Mercaptobenzene-1,3-Diol (also known as 4-mercaptoresorcinol). This analysis synthesizes specific physicochemical data with established mechanistic principles of thiophenol and resorcinol chemistry to provide a robust framework for handling, storage, and experimental validation.

Executive Summary

4-Mercaptobenzene-1,3-Diol (CAS: 2553-70-0) presents a complex stability profile defined by the competing reactivities of its electron-rich resorcinol core and the highly nucleophilic thiol moiety. While thermodynamically stable as a crystalline solid under inert conditions, the compound exhibits high oxidative instability in solution.

Key Stability Drivers:

-

Redox Sensitivity: The thiol group (-SH) is the primary site of degradation, rapidly forming disulfides upon exposure to air. Secondary oxidation of the resorcinol ring to quinones occurs at higher pH (>8.0).

-

Acidity: The compound is a polyprotic acid. The thiol proton (pKa ~6.0–6.5) is significantly more acidic than the phenolic protons (pKa ~9.4), dictating its anionic state and reactivity at physiological pH.

-

Thermal: Stable up to its melting point (predicted >100°C) in the absence of oxygen, but susceptible to thermal oxidative degradation.

Physicochemical Identity & Properties[1][2][3]

Understanding the fundamental properties is the first step in establishing a stability protocol.

| Property | Value / Description | Source/Note |

| IUPAC Name | 4-Sulfanylbenzene-1,3-diol | Official Nomenclature |

| Common Name | 4-Mercaptoresorcinol | |

| CAS Number | 2553-70-0 | [1] |

| Molecular Formula | C₆H₆O₂S | |

| Molecular Weight | 142.18 g/mol | |

| Physical State | Crystalline Solid | Driven by H-bonding network |

| Solubility | Soluble in polar organic solvents (DMSO, MeOH), Water | Lipophilicity (logP) ~1.5 |

| pKa (Thiol) | ~6.2 (Estimated) | Enhanced acidity vs. phenol due to S atom size |

| pKa (Phenol) | ~9.4 (Resorcinol OH) | Electron-donating SH group effect |

Thermodynamic Stability Analysis

Redox Potential & Oxidation Mechanisms

The thermodynamic instability of 4-mercaptoresorcinol is primarily kinetic. The oxidation of the thiol to a disulfide is thermodynamically favored (

Primary Degradation Pathway (Thiol Oxidation):

-

Mechanism: Radical-mediated or base-catalyzed formation of thiolate anions (

) which react with -

Rate: pH-dependent. At pH > 6.0, the concentration of thiolate increases, exponentially accelerating oxidation [2].

Secondary Degradation Pathway (Ring Oxidation): The resorcinol ring is electron-rich. Under basic conditions or strong oxidative stress, it can oxidize to 4-mercapto-1,3-benzoquinone or polymerized humic-like species.

Visualizing Degradation Pathways

The following diagram maps the critical degradation routes.

Figure 1: Primary and secondary degradation pathways. The thiol-to-disulfide route is the dominant instability factor.

Experimental Protocols for Stability Assessment

To rigorously validate the stability of 4-mercaptoresorcinol in your specific application, use the following self-validating protocols.

Stability-Indicating HPLC Method

-

Objective: Separate the parent thiol from its disulfide dimer and quinone degradation products.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains low pH to suppress thiol oxidation on-column).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 280 nm (aromatic ring) and 254 nm.

-

Self-Validation: Inject a fresh sample vs. a sample treated with 1 eq. of

. The peroxide sample should show a new peak (disulfide) at a higher retention time due to increased lipophilicity.

Forced Degradation Protocol (Stress Testing)

Perform these tests to establish the "boundary conditions" of stability.

| Stress Condition | Protocol | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Stable. Resorcinol/Thiol cores are generally acid stable. |

| Base Hydrolysis | 0.1 N NaOH, RT, 4h | Unstable. Rapid color change (yellow/brown) indicating quinone formation and disulfide generation. |

| Oxidation | 3% H₂O₂, RT, 1h | Degradation. Complete conversion to disulfide dimer. |

| Thermal (Solid) | 60°C, 7 days | Stable if dry and under inert gas. Surface oxidation if exposed to air. |

| Photolytic | UV/Vis Light, 24h | Sensitive. Radical formation may induce polymerization. |

Stabilization & Handling Strategies

Based on the thermodynamic profile, the following handling procedures are mandatory for maintaining scientific integrity:

-

Inert Atmosphere: Always handle the solid and prepare solutions under Nitrogen or Argon.

-

Solvent Degassing: Solvents must be sparged with inert gas for at least 15 minutes prior to dissolution to remove dissolved oxygen.

-

pH Control: Maintain formulation pH < 5.0. At acidic pH, the thiol exists as R-SH (protonated), which is kinetically resistant to oxidation compared to the thiolate (

). -

Chelation: Add EDTA (1 mM) to buffers. Trace metal ions (

,

References

-

CAS Registry. 4-Sulfanylbenzene-1,3-diol (CAS 2553-70-0). American Chemical Society.[1] Link

-

Capozzi, G., & Modena, G. (1974). Oxidation of Thiols. In The Chemistry of the Thiol Group (pp. 785-839). Wiley. Link

-

Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine. Journal of Organic Chemistry, 56(8), 2648-2650. Link

-

Durig, J. R., et al. (2002). Spectroscopic and theoretical studies of the structure and conformations of 1,3-benzenedithiol. Journal of Molecular Structure. Link

Sources

An In-depth Technical Guide to the UV-Vis Absorption Spectra of 4-Mercaptobenzene-1,3-Diol

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

4-Mercaptobenzene-1,3-diol, a trifunctional aromatic compound, presents a rich and informative Ultraviolet-Visible (UV-Vis) absorption profile that is highly sensitive to its molecular environment. This guide serves as a comprehensive technical resource for understanding, predicting, and experimentally verifying the UV-Vis spectroscopic characteristics of this molecule. By leveraging the known properties of its constituent chromophores—a resorcinol (1,3-dihydroxybenzene) core and a thiol (-SH) substituent—we can establish a robust analytical framework. This document details the theoretical basis for its absorption spectrum, the profound and diagnostically valuable effects of solvent and pH, and a detailed, self-validating experimental protocol for accurate spectral acquisition. The insights provided herein are critical for researchers utilizing this compound in synthesis, drug development, and materials science, enabling precise characterization and quantification.

Theoretical UV-Vis Absorption Profile: A Tale of Three Auxochromes

The electronic absorption properties of 4-Mercaptobenzene-1,3-diol originate from its benzene ring, the primary chromophore. In isolation, benzene exhibits characteristic π → π* transitions, with a notable secondary band appearing around 255 nm.[1] The addition of two hydroxyl (-OH) groups and one thiol (-SH) group, all potent auxochromes, fundamentally alters this profile. These groups possess non-bonding (n) electron pairs that enter into resonance with the aromatic π-system.

This extended conjugation has two principal effects:

-

Bathochromic (Red) Shift: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is reduced, shifting the primary absorption bands to significantly longer wavelengths compared to unsubstituted benzene.[2][3]

-

Hyperchromic Effect: The probability of the electronic transition increases, leading to a higher molar absorptivity (ε).

Furthermore, the presence of heteroatoms (oxygen and sulfur) introduces the possibility of lower-energy n → π* transitions, which are typically weaker and appear at longer wavelengths than the primary π → π* bands.[1] Based on these principles, the main absorption bands for 4-Mercaptobenzene-1,3-diol in its neutral form are predicted to lie in the 275-290 nm range.

Critical Environmental Influences: A Spectrum in Flux

The utility of UV-Vis spectroscopy for analyzing 4-Mercaptobenzene-1,3-diol is fully realized when considering its response to environmental changes. The precise λmax and ε values are not static but are dynamically influenced by solvent polarity and, most profoundly, by pH.

Solvent Polarity (Solvatochromism)

The choice of solvent can fine-tune the absorption spectrum.[4] For π → π* transitions, polar solvents tend to stabilize the more polar excited state, often causing a minor bathochromic shift. Conversely, for n → π* transitions, polar protic solvents can form hydrogen bonds with the ground state's non-bonding electrons, increasing the transition energy and resulting in a hypsochromic (blue) shift. Awareness of these effects is crucial when comparing spectra obtained in different solvents.

pH-Dependent Spectral Shifts: A Molecular Fingerprint

The most powerful diagnostic feature of 4-Mercaptobenzene-1,3-diol's UV-Vis spectrum is its dramatic and predictable response to pH. The molecule contains three acidic protons, and their sequential deprotonation provides a unique spectral signature.

-

Thiophenol vs. Phenol Acidity: The thiol group is substantially more acidic (pKa ≈ 6.6 for thiophenol) than the hydroxyl groups (pKa ≈ 10 for phenol).[5] This differential acidity is the key to interpreting pH-dependent spectra.

-

Spectral Consequences of Deprotonation: When deprotonated, the resulting thiophenolate and phenolate anions are far more powerful electron-donating groups than their neutral counterparts. This enhanced resonance stabilization causes a significant bathochromic shift and a hyperchromic effect.[6][7]

We can therefore predict a three-stage spectral evolution as pH increases:

-

Acidic (pH < 6): The molecule is fully protonated, exhibiting its baseline spectrum.

-

Mildly Alkaline (pH ≈ 7-9): The thiol group deprotonates first, yielding a thiophenolate. This results in the first significant red shift of the λmax.

-

Strongly Alkaline (pH > 10): The two hydroxyl groups deprotonate, forming a diphenolate. This induces a second, more pronounced red shift, moving the λmax to its longest wavelength.

This stepwise spectral change serves as a robust, self-validating system for confirming the molecule's identity and assessing its purity.[8][9]

A Validated Experimental Protocol for Spectral Acquisition

This section outlines a rigorous, step-by-step methodology for obtaining high-quality UV-Vis absorption spectra.

Materials & Instrumentation

-

Analyte: 4-Mercaptobenzene-1,3-diol (>98% purity)

-

Solvents: Spectroscopic grade ethanol; Type I deionized water.

-

Buffers: A series of buffers with low UV absorbance, covering the pH range of 2 to 12.

-

Instrumentation: A research-grade, dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched 1 cm path length quartz cuvettes.

Step-by-Step Methodology

-

Stock Solution (ca. 100 mg/L): Accurately weigh ~10 mg of the analyte and dissolve it in 100 mL of ethanol. Rationale: Ethanol provides excellent initial solubility before dilution into various aqueous buffers.

-

Working Solution (ca. 1 mg/L): Prepare working solutions by diluting the stock solution 1:100 in the desired solvent or pH buffer. Adjust the final concentration as needed to achieve a maximum absorbance between 0.5 and 1.5 AU.

-

Instrument Preparation: Allow the instrument lamps to warm up for at least 30 minutes to ensure stable output.

-

Baseline Correction: Fill both the sample and reference cuvettes with the exact solvent or buffer used for the working solution. Perform a baseline scan across the desired wavelength range (e.g., 200-500 nm).

-

Sample Measurement: Rinse and fill the sample cuvette with the working solution. Acquire the absorption spectrum.

-

pH Titration: Repeat steps 2, 4, and 5 for each pH buffer in the series to map the spectral changes.

Experimental Workflow Diagram

Caption: A validated workflow for UV-Vis spectral analysis.

Data Interpretation and Expected Results

The collected data should be analyzed to determine key spectral parameters. The molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl), providing a quantitative measure of absorption intensity.

Summary of Predicted Spectral Data

The following table provides a clear overview of the expected results from a pH-dependent UV-Vis analysis.

| Condition | Predominant Ionic Species | Expected λmax Range (nm) | Primary Electronic Transition | Relative Molar Absorptivity (ε) |

| Acidic (pH < 6) | Neutral Molecule | 275 - 290 | π → π | High |

| Mildly Alkaline (pH ~8) | Thiophenolate Anion | 290 - 310 | π → π (Red-Shifted) | Higher |

| Strongly Alkaline (pH > 11) | Thiophenolate & Diphenolate Anions | 310 - 330 | π → π* (Strongly Red-Shifted) | Highest |

Conclusion

The UV-Vis spectrum of 4-Mercaptobenzene-1,3-diol is a rich source of chemical information. Its absorption profile is dominated by π → π* transitions that are highly sensitive to environmental conditions. The predictable, stepwise bathochromic shifts induced by increasing pH provide a definitive spectral fingerprint, invaluable for both qualitative identification and quantitative analysis. By adhering to the rigorous experimental protocol outlined in this guide, researchers can obtain accurate, reproducible data, enabling confident characterization of this versatile compound in a wide array of scientific applications.

References

-

University of Regensburg. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved from [Link]

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

-

Pines, E. (n.d.). UV-Visible Spectra and Photoacidity of Phenols, Naphthols and Pyrenols. SciSpace. Retrieved from [Link]

-

ResearchGate. (n.d.). Variation of the UV spectra of phenol with the pH increasing. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophenol. Retrieved from [Link]

-

Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Available at: [Link]

-

PubMed. (2023). Interpreting pH-Dependent Differential UV/VIS Absorbance Spectra to Characterize Carboxylic and Phenolic Chromophores in Natural Organic Matter. Available at: [Link]

-

MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Retrieved from [Link]

-

Kedrowski, B. L., & Raines, R. T. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(9), 8895–8903. Available at: [Link]

-

Wikipedia. (n.d.). Resorcinol. Retrieved from [Link]

-

RSC Publishing. (n.d.). Theoretical determination of electronic properties of resorcinol and hydroquinone as building blocks of molecular wires. Retrieved from [Link]

Sources

- 1. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : Shimadzu (Asia Pacific) [shimadzu.com.sg]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Thiophenol - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interpreting pH-Dependent Differential UV/VIS Absorbance Spectra to Characterize Carboxylic and Phenolic Chromophores in Natural Organic Matter - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Formation of Self-Assembled Monolayers (SAMs) using 4-Mercaptobenzene-1,3-Diol

Introduction: Engineering Surfaces at the Molecular Level

Self-Assembled Monolayers (SAMs) represent a cornerstone of modern surface engineering, providing a robust and elegant method for tailoring the physicochemical properties of interfaces with molecular precision.[1][2] This bottom-up approach involves the spontaneous organization of functionalized long-chain molecules onto a suitable substrate, creating a highly ordered, single-molecule-thick film.[3][4] The resulting surfaces are pivotal in advancing fields from molecular electronics and microfabrication to biosensing and drug delivery.[4][5]

This guide focuses on the preparation and characterization of SAMs using 4-Mercaptobenzene-1,3-Diol (MBD). This molecule is of particular interest due to its unique trifunctional structure:

-

Thiol Anchor (-SH): A sulfur-based head group that exhibits a strong affinity for noble metal surfaces, most notably gold, forming a stable covalent gold-thiolate (Au-S) bond that anchors the molecule to the substrate.[3][6]

-

Aromatic Backbone (Benzene Ring): A rigid phenyl group that promotes strong intermolecular π-π stacking and van der Waals interactions, facilitating the formation of a densely packed and thermally stable monolayer.[7]

-

Diol Terminus (-OH)₂: Two hydroxyl groups at the exposed interface. This functionality imparts a hydrophilic character to the surface and provides reactive sites for subsequent chemical modifications, such as the immobilization of biomolecules or the covalent attachment of sensor probes.[5][8]

The ability to create well-defined, hydrophilic surfaces with accessible functional groups makes MBD an excellent candidate for developing biocompatible coatings, platforms for biosensor fabrication, and model systems for studying interfacial phenomena.

Principle of MBD Self-Assembly on Gold

The formation of an MBD monolayer is a thermodynamically driven process that occurs upon immersing a clean gold substrate into a dilute solution of the molecule.[9] The process can be understood through two primary stages:

-

Initial Chemisorption: MBD molecules rapidly adsorb onto the gold surface via the formation of a strong, covalent Au-S bond. This initial phase is relatively fast.

-

Monolayer Organization: Following the initial binding, the molecules undergo a slower reorganization process on the surface. Driven by intermolecular forces—including van der Waals interactions and hydrogen bonding between the hydroxyl groups of adjacent molecules—the MBD molecules arrange themselves into a crystalline, densely packed, and ordered two-dimensional assembly.[2][10] This organizational step is crucial for the formation of a high-quality, defect-free monolayer and typically requires an extended immersion time of 24-48 hours.[9]

Caption: Logical flow of MBD SAM formation on a gold substrate.

Detailed Experimental Protocol

This protocol outlines a reliable method for producing high-quality MBD SAMs on gold surfaces. The cornerstone of this procedure is meticulous cleanliness; even trace contaminants can introduce defects and compromise the integrity of the monolayer.

Part 1: Materials and Reagents

| Reagent/Material | Specification | Recommended Supplier/Product No. |

| 4-Mercaptobenzene-1,3-Diol | >97% Purity | Sigma-Aldrich or equivalent |

| Gold Substrates | Silicon wafer or glass with Ti/Cr adhesion layer & 50-100 nm Au | Platypus Technologies, Arrandee, or equivalent |

| Solvent | 200 Proof Ethanol (ACS/HPLC Grade) | e.g., Sigma-Aldrich Cat. No. 459844 |

| Sulfuric Acid (H₂SO₄) | 98%, ACS Reagent Grade | --- |

| Hydrogen Peroxide (H₂O₂) | 30% (w/w) in H₂O, ACS Reagent | --- |

| Deionized (DI) Water | >18 MΩ·cm resistivity | --- |

| Inert Gas | High-purity Nitrogen (N₂) or Argon (Ar) | --- |

| Equipment | Analytical balance, sonicator, glass vials with PTFE-lined caps, stainless steel tweezers, micropipettes | --- |

Part 2: Substrate Preparation (Piranha Clean)

CAUSALITY: The formation of a uniform monolayer is critically dependent on a pristine substrate, free of organic and particulate contaminants. Piranha solution is a powerful oxidizing agent that effectively removes organic residues.

EXTREME CAUTION: Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is extremely corrosive, energetic, and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. ALWAYS add the peroxide to the acid slowly; NEVER the other way around. Perform this procedure in a certified fume hood.

-

Prepare Piranha Solution: In a clean glass beaker inside a fume hood, slowly and carefully add 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄. The solution will become very hot.

-

Substrate Immersion: Using clean tweezers, carefully immerse the gold substrates in the warm piranha solution. Handle substrates only by their edges.

-

Cleaning: Allow the substrates to soak for 10-15 minutes. Vigorous bubbling will be observed as organic matter is oxidized.

-

Rinsing: Carefully remove the substrates and rinse them copiously under a stream of DI water for at least 1 minute.

-

Final Rinse & Dry: Rinse the substrates with 200 proof ethanol and dry them immediately under a gentle stream of high-purity nitrogen gas. The surface should be smooth and reflective. Use immediately for the best results.

Part 3: MBD Solution Preparation

-

Prepare a 1 mM solution of 4-Mercaptobenzene-1,3-Diol in 200 proof ethanol. For 10 mL of solution, this corresponds to approximately 1.42 mg of MBD.

-

Use a clean glass vial. Add the MBD powder first, then add the ethanol.

-

Cap the vial and sonicate for 5-10 minutes to ensure the MBD is fully dissolved.

Part 4: Self-Assembly Immersion

-

Place the freshly cleaned and dried gold substrates into individual clean glass vials. Placing each substrate in its own container prevents cross-contamination and ensures uniform film quality.

-

Pour the 1 mM MBD solution over the substrates, ensuring they are fully submerged.

-

Inert Atmosphere: To minimize oxidation of the thiol, reduce the headspace above the solution and gently flush the vial with nitrogen gas before sealing tightly with a PTFE-lined cap.[9]

-

Incubation: Allow the self-assembly process to proceed for 24-48 hours at room temperature in a vibration-free location. Longer incubation times generally lead to more ordered and densely packed monolayers.[9]

Part 5: Post-Assembly Rinsing and Drying

CAUSALITY: This step is essential to remove non-covalently bound (physisorbed) MBD molecules, ensuring that only the chemisorbed monolayer remains.

-

Carefully remove the substrates from the MBD solution using clean tweezers.

-

Rinse each substrate thoroughly under a stream of fresh 200 proof ethanol for 15-20 seconds.

-

Place the rinsed substrates in a beaker containing fresh ethanol and sonicate for 1-2 minutes to dislodge any remaining physisorbed material.

-

Perform a final rinse with ethanol.

-

Dry the substrates under a gentle stream of nitrogen gas.

-

Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere. For optimal performance, use them for subsequent applications as soon as possible.

Caption: Step-by-step experimental workflow for MBD SAM preparation.

Validation and Characterization

To ensure the successful formation of a high-quality monolayer, a suite of surface-sensitive analytical techniques should be employed.[3]

| Technique | Principle | Expected Outcome for MBD SAM |

| Contact Angle Goniometry | Measures surface wettability by determining the contact angle of a water droplet. | The bare gold surface is moderately hydrophilic. The MBD SAM, with its terminal hydroxyl groups, should exhibit a significantly lower water contact angle , indicating a highly hydrophilic surface. |

| Ellipsometry | Measures the change in polarization of reflected light to determine film thickness. | A uniform thickness of ~0.7-1.0 nm is expected, consistent with a vertically oriented monolayer of MBD. |

| X-ray Photoelectron Spectroscopy (XPS) | Provides quantitative elemental and chemical state information of the top few nanometers of the surface. | - Presence of S 2p, C 1s, and O 1s peaks.- The S 2p spectrum will show a peak at ~162 eV, characteristic of a thiolate species bound to gold.[4]- Attenuation of the Au 4f substrate signal. |

| Atomic Force Microscopy (AFM) | Scans a sharp tip over the surface to generate a topographical map. | The surface should be molecularly smooth, with a low root-mean-square (RMS) roughness. It can also be used to visualize monolayer defects or domains.[1][11] |

Visualizing the MBD Monolayer

The final assembled structure consists of MBD molecules anchored to the gold substrate via sulfur atoms, with the diol groups presented at the interface.

Caption: Schematic of the MBD SAM on a gold surface.

References

- Characterization of Self-Assembled Monolayers on a Ruthenium Surface - PMC. (n.d.).

- SELF ASSEMBLED MONOLAYERS -A REVIEW. (n.d.).

- Characterization of organic self-assembled monolayers using bimodal Atomic Force Microscopy. (n.d.).

- Characterization of Self-Assembled Monolayers for Biosensor Applications | Langmuir. (2000, January 4).

- Self-assembled monolayers. (2022, March 29).

- Preparing Self-Assembled Monolayers - Sigma-Aldrich. (n.d.).

- Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly - ResearchGate. (n.d.).

- Scheme of the experimental procedure for the fabrication of SAMs.... | Download Scientific Diagram - ResearchGate. (n.d.).

- Crosslinked organosulfur-based self-assembled monolayers: formation and applications. (n.d.).

- Self-Assembled Rigid Monolayers of 4`-Substituted-4-mercaptobiphenyls on Gold and Silver Surfaces. (2000, December 9).

- 1.: Steps for SAM deposition on 2D substrates. a) Plasma treatment of... | Download Scientific Diagram - ResearchGate. (n.d.).

- Applications of Self-Assembled Monolayers - Ossila. (n.d.).

- Characterization of a self-assembled monolayer of thiol on a gold surface and the fabrication of a biosensor chip based on surface plasmon resonance for detecting anti-GAD antibody - PubMed. (2005, January 15).

- 4-mercaptophenylboronic acid SAMs on gold: comparison with SAMs derived from thiophenol, 4-mercaptophenol, and 4-mercaptobenzoic acid - PubMed. (2007, August 14).

- Understanding the Phase Diagram of Self-Assembled Monolayers of Alkanethiolates on Gold | Computational Materials Group @ Chalmers. (2026, January 28).

- Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing). (2010, February 24).

Sources

- 1. wp.icmm.csic.es [wp.icmm.csic.es]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. eag.com [eag.com]

- 5. ossila.com [ossila.com]

- 6. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. tu-dresden.de [tu-dresden.de]

- 8. Characterization of a self-assembled monolayer of thiol on a gold surface and the fabrication of a biosensor chip based on surface plasmon resonance for detecting anti-GAD antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Understanding the Phase Diagram of Self-Assembled Monolayers of Alkanethiolates on Gold | Computational Materials Group @ Chalmers [materialsmodeling.org]

- 11. pubs.acs.org [pubs.acs.org]

Introduction: Harnessing the Power of Thiol-Ene Chemistry with a Multifunctional Core

An Application Guide to Thiol-Ene Click Chemistry Reactions Involving 4-Mercaptobenzene-1,3-Diol

In the landscape of modern synthetic chemistry, "click" reactions represent a paradigm of efficiency, offering reactions that are high-yielding, wide in scope, stereospecific, and simple to perform under mild conditions.[1] Among these, the thiol-ene reaction—the addition of a thiol across an alkene—has emerged as a robust and versatile tool for applications ranging from polymer science to drug development.[2] This reaction can proceed through either a free-radical or a nucleophilic mechanism, forming a stable thioether linkage with remarkable efficiency and orthogonality.[3][4]

This guide focuses on the specific application of 4-Mercaptobenzene-1,3-Diol (also known as 4-sulfanylresorcinol) as a key building block in thiol-ene chemistry. This molecule is of particular interest due to its trifunctional nature: a thiol group poised for the click reaction, and a rigid resorcinol (diol) backbone. This unique combination allows for the creation of novel architectures where the aromatic core imparts valuable thermomechanical properties to polymers and the hydroxyl groups serve as reactive handles for subsequent bioconjugation or functionalization.[5][6]

Herein, we provide a detailed exploration of the thiol-ene reaction mechanism, followed by validated, step-by-step protocols for both small molecule synthesis and polymer network formation using 4-Mercaptobenzene-1,3-Diol. This document is intended for researchers, chemists, and materials scientists seeking to leverage this powerful chemistry for the development of advanced materials, functional surfaces, and complex bioconjugates.

The Thiol-Ene Reaction Mechanism: A Deeper Look

The thiol-ene reaction's reliability stems from its well-defined and highly efficient reaction mechanism, which primarily proceeds via a free-radical chain-growth process.[1][3] Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

The process can be broken down into three key stages:

-

Initiation: The reaction is typically initiated by UV light or thermal energy in the presence of a radical initiator. The initiator cleaves homolytically to form initial radicals, which then abstract a hydrogen atom from the thiol's S-H group (bond dissociation energy ≈ 87 kcal/mol) to generate a highly reactive thiyl radical (RS•).[7]

-

Propagation: This is a two-step cycle that forms the product and regenerates the chain-carrying radical.

-

Step 1 (Addition): The thiyl radical adds to the alkene (the 'ene') in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate.[1][8]

-

Step 2 (Chain Transfer): The newly formed carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This step forms the final thioether product and regenerates a thiyl radical, which can then begin a new cycle. This chain transfer step is typically very fast and efficient, minimizing unwanted side reactions like alkene homopolymerization.[9]

-

-

Termination: The radical chain is terminated when two radicals combine. Given the efficiency of the propagation cycle, termination events are relatively rare, leading to high reaction yields.

Figure 1: The free-radical mechanism of the thiol-ene reaction.

Protocol 1: Photoinitiated Synthesis of a Model Thioether

This protocol details the synthesis of a discrete molecule via a photoinitiated thiol-ene reaction between 4-Mercaptobenzene-1,3-Diol and an 'ene' partner, N-Allyl-N-methyl-2-aminoethanol. This demonstrates a straightforward, high-yield conjugation.

Objective: To synthesize S-(3-((2-hydroxyethyl)(methyl)amino)propyl)-4-hydroxybenzene-1,3-diol.

Materials and Reagents:

-

4-Mercaptobenzene-1,3-Diol (FW: 158.19 g/mol )

-

N-Allyl-N-methyl-2-aminoethanol (FW: 115.17 g/mol )

-

Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (FW: 256.29 g/mol )

-

Solvent: Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

-

Quartz reaction tube or borosilicate vial

-

UV Lamp (365 nm)

-

Stir plate and magnetic stir bar

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl Acetate / Hexanes solvent system

Experimental Workflow Diagram

Figure 2: General workflow for photoinitiated thiol-ene synthesis.

Step-by-Step Procedure:

-

Reagent Preparation:

-

In a quartz reaction tube, combine 4-Mercaptobenzene-1,3-Diol (158 mg, 1.0 mmol, 1.0 equiv) and N-Allyl-N-methyl-2-aminoethanol (115 mg, 1.0 mmol, 1.0 equiv).

-

Rationale: A 1:1 stoichiometric ratio of thiol to ene functional groups is used to maximize the formation of the 1:1 adduct and minimize unreacted starting materials.

-

Add the photoinitiator DMPA (13 mg, 0.05 mmol, 5 mol%).

-

Rationale: Initiator concentration is kept low (1-5 mol%) as each initiator molecule can trigger a long kinetic chain, making higher concentrations unnecessary and potentially leading to side reactions.

-

Dissolve the mixture in 5 mL of anhydrous methanol. The solution should be clear.

-

-

Reaction Setup:

-

Seal the tube with a septum and place a magnetic stir bar inside.

-

Gently bubble nitrogen gas through the solution for 5-10 minutes to remove dissolved oxygen.

-

Rationale: While thiol-ene reactions are known for their oxygen tolerance, removing oxygen can prevent potential side reactions with radical intermediates and ensure the fastest possible reaction rates, especially for less reactive alkenes.[10]

-

-

Photoinitiation:

-

Place the reaction tube approximately 10-15 cm from a 365 nm UV lamp.

-

Turn on the UV lamp and begin vigorous stirring. The reaction is typically rapid.

-

Irradiate for 15-30 minutes.[11]

-

-

Reaction Monitoring & Work-up:

-

Monitor the reaction's progress by thin-layer chromatography (TLC), observing the consumption of the starting materials.

-

Once the reaction is complete, turn off the UV lamp and remove the reaction tube.

-

Transfer the solution to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization:

-

Purify the resulting crude oil via silica gel column chromatography using an appropriate solvent gradient (e.g., starting with 50% ethyl acetate in hexanes and gradually increasing polarity) to isolate the pure thioether product.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

-

| Parameter | Value/Condition | Rationale |

| Thiol:Ene Ratio | 1:1 (molar) | Ensures complete conversion of both reactants for a discrete product. |

| Initiator (DMPA) | 5 mol% | Sufficient to initiate the radical chain reaction without causing side products. |

| Solvent | Methanol or THF | Good solubility for both polar reactants and the initiator. |

| UV Wavelength | 365 nm | Matches the absorbance maximum of the DMPA photoinitiator. |

| Reaction Time | 15-30 minutes | Thiol-ene click reactions are typically very fast, often reaching full conversion in minutes.[11] |

| Expected Yield | > 95% | Reflects the high efficiency characteristic of "click" chemistry. |

Protocol 2: Formation of a Cross-linked Thiol-Ene Polymer Network

This protocol demonstrates the utility of 4-Mercaptobenzene-1,3-Diol in materials science for creating a rigid, cross-linked polymer network. A tri-functional 'ene' is used to form a thermoset material.

Objective: To synthesize a rigid polymer network via UV curing.

Materials and Reagents:

-

4-Mercaptobenzene-1,3-Diol (FW: 158.19 g/mol )

-

1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATATO) (FW: 249.27 g/mol )

-

Photoinitiator: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)

-

Silicone mold (e.g., 1 mm thickness)

-

UV flood curing system or high-power UV LED lamp (395-405 nm)

Step-by-Step Procedure:

-

Stoichiometric Calculation:

-

The goal is to achieve a 1:1 ratio of thiol functional groups to ene (allyl) functional groups.

-

4-Mercaptobenzene-1,3-Diol has one thiol group per molecule.

-

TATATO has three allyl groups per molecule.

-

Therefore, the required molar ratio is 3 moles of 4-Mercaptobenzene-1,3-Diol to 1 mole of TATATO.

-

For a sample prep: Weigh 474.6 mg (3.0 mmol) of 4-Mercaptobenzene-1,3-Diol and 249.3 mg (1.0 mmol) of TATATO.

-

-

Monomer Mixture Preparation:

-

In a small glass vial, combine the weighed amounts of 4-Mercaptobenzene-1,3-Diol and TATATO.

-

Gently heat the mixture (to ~60-70 °C) and stir until a homogeneous, clear, and viscous liquid is formed.

-

Add the photoinitiator TPO (1 wt% of the total monomer mass, ~7.2 mg).

-

Rationale: TPO is selected here as it is a highly efficient visible-light initiator, allowing for deeper curing of thick samples compared to UV-A initiators like DMPA.

-

Continue stirring until the initiator is fully dissolved.

-

-

Casting and Curing:

-

Pour the warm, bubble-free monomer mixture into the silicone mold.

-

Place the mold in a UV curing chamber.

-

Irradiate with a high-intensity UV lamp (395-405 nm) for 5-10 minutes. The material will solidify into a hard, transparent solid.

-

Rationale: The step-growth mechanism of thiol-ene polymerization leads to a delayed gel point, which reduces shrinkage stress and results in a more homogeneous network compared to chain-growth systems like acrylates.[6]

-

-

Post-Curing and Characterization:

-

Remove the cured polymer film from the mold.

-

For optimal properties, a thermal post-cure can be performed by placing the film in an oven at 100-120 °C for 1 hour to ensure complete reaction of any remaining functional groups.

-

Characterize the polymer network using:

-

FTIR: To confirm the disappearance of the thiol (-SH, ~2570 cm⁻¹) and alkene (=C-H, ~3080 cm⁻¹) peaks.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), a measure of the material's thermal properties. The rigid aromatic core of the diol is expected to yield a high Tg.[12]

-

Thermogravimetric Analysis (TGA): To assess thermal stability.

-

Tensile Testing: To measure mechanical properties like modulus, tensile strength, and elongation at break.

-

-

| Parameter | Value/Condition | Rationale |

| Thiol:Ene Group Ratio | 1:1 | Ensures the formation of a highly cross-linked, non-brittle network. |

| Initiator (TPO) | 1 wt% | Efficiently initiates polymerization under visible/near-UV light, ideal for curing thicker samples. |

| Curing Wavelength | 395-405 nm | Matches the absorbance of the TPO photoinitiator for efficient curing. |

| Curing Time | 5-10 minutes | Sufficient to achieve a solid, tack-free polymer network. |

| Post-Cure | 1 hr @ 120 °C | Drives the reaction to completion, enhancing the final mechanical and thermal properties. |

Applications and Future Directions

The integration of 4-Mercaptobenzene-1,3-Diol into thiol-ene reaction platforms opens numerous possibilities:

-

Advanced Polymers: The rigid aromatic core and the potential for hydrogen bonding from the hydroxyl groups can be used to create high-performance thermosets, coatings, and adhesives with superior thermal stability and mechanical strength.[5][13]

-

Bioconjugation: The stable thioether linkage is ideal for conjugating molecules to cysteine residues in peptides and proteins.[7] The diol moiety on the benzene ring can then be used as a secondary attachment point for drugs, imaging agents, or solubility modifiers.[14]

-

Functional Surfaces: Surfaces can be modified with 'ene' functional groups and subsequently patterned by reacting with 4-Mercaptobenzene-1,3-Diol, introducing hydroxyl functionalities for further specific or non-specific binding applications.[15]

Conclusion

The thiol-ene click reaction is a cornerstone of modern synthetic chemistry, prized for its efficiency, simplicity, and robustness. By employing a multifunctional thiol like 4-Mercaptobenzene-1,3-Diol, researchers can readily access a diverse range of molecules and materials. The protocols and principles outlined in this guide provide a solid foundation for leveraging this unique building block to construct well-defined thioethers and high-performance polymer networks, paving the way for innovations in materials science and drug development.

References

-

Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. Labinsights. Retrieved from [Link]

-

North, A. C., et al. (2012). Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. Journal of the American Chemical Society, 134(34), 14137-14149. Retrieved from [Link]

-

Daly, R., et al. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 19(11), 19189-19213. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiol-ene reaction. Wikipedia. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Thiol-ene reaction – Knowledge and References. Taylor & Francis. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiol-ene 'Click Chemistry': Discovery to Applications. Request PDF. Retrieved from [Link]

-

Lamera, D. M., et al. (2015). Synthesis and Physical Properties of Thiol–Ene Networks Utilizing Plant-Derived Phenolic Acids. Macromolecules, 48(23), 8359-8368. Retrieved from [Link]

-

Seufert, C., et al. (2014). Investigations of thiol-modified phenol derivatives for the use in thiol–ene photopolymerizations. Beilstein Journal of Organic Chemistry, 10, 1794-1806. Retrieved from [Link]

-

Sangermano, M. (2012). Thiol–ene Coupling of Renewable Monomers: at the forefront of bio-based polymeric materials. Diva-Portal.org. Retrieved from [Link]

-

Wang, C., et al. (2014). Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles. Chemical Communications, 50(74), 10794-10797. Retrieved from [Link]

-

Valdebenito, A., et al. (2014). Utilizing thiol–ene coupling kinetics in the design of renewable thermoset resins based on d-limonene and polyfunctional thiols. RSC Publishing. Retrieved from [Link]

-

Ki, H., & Bowman, C. N. (2020). Reaction Environment Effect on the Kinetics of Radical Thiol-Ene Polymerizations in the Presence of Amines and Thiolate Anions. Macromolecules, 53(5), 1649-1658. Retrieved from [Link]

-

Lamera, D. M., et al. (2015). Synthesis and Physical Properties of Thiol–Ene Networks Utilizing Plant-Derived Phenolic Acids. Figshare. Retrieved from [Link]

-

Gajanayake, T., et al. (2015). Visible Light Photocatalytic Thiol–Ene Reaction: An Elegant Approach for Fast Polymer Postfunctionalization and Step-Growth Polymerization. Macromolecules, 48(3), 560-566. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiol-ene polymer based on plant phenols. Request PDF. Retrieved from [Link]

-

Lamera, D. M., et al. (2016). Thiol–Ene Elastomers Derived from Biobased Phenolic Acids with Varying Functionality. Macromolecules, 49(20), 7749-7758. Retrieved from [Link]

-

Thompson, M. A., & Fairbanks, A. J. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 599793. Retrieved from [Link]

Sources

- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - Investigations of thiol-modified phenol derivatives for the use in thiol–ene photopolymerizations [beilstein-journals.org]

- 7. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]

- 8. diva-portal.org [diva-portal.org]

- 9. mdpi.com [mdpi.com]

- 10. Reaction Environment Effect on the Kinetics of Radical Thiol-Ene Polymerizations in the Presence of Amines and Thiolate Anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. labinsights.nl [labinsights.nl]

Preparation of conductive polymers with 4-Mercaptobenzene-1,3-Diol crosslinkers

Executive Summary

This guide details the integration of 4-Mercaptobenzene-1,3-Diol (MBD) as a bifunctional crosslinker and secondary dopant for conductive polymers, specifically PEDOT:PSS (poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate)).[1]

While standard crosslinkers like GOPS (glycidoxypropyltrimethoxysilane) or DVS (divinyl sulfone) focus solely on mechanical stability, MBD offers a unique "Dual-Mode" mechanism :[1]

-

Conductivity Enhancement: The 1,3-diol (resorcinol) moiety induces conformational ordering in PEDOT chains via PSS phase separation (secondary doping effect).[1]

-

Interfacial Anchoring: The thiol (-SH) group facilitates covalent anchoring to metallic substrates (Au/Ag/Pt) or oxidative disulfide crosslinking (S-S) for hydrogel stabilization.[1]

Target Applications: Bio-impedance sensors, neural interfaces, and electro-active drug delivery scaffolds.

Mechanistic Principles

To ensure reproducibility, researchers must understand the chemical causality of the MBD interaction.

-

The "Resorcinol Effect" (Diol Interaction): The 1,3-hydroxyl arrangement on the benzene ring disrupts the coulombic interaction between the conductive PEDOT core and the insulating PSS shell. This allows PEDOT chains to reorient from a coiled (benzoid) to a linear (quinoid) structure, significantly increasing charge carrier mobility.[1]

-

The Thiol "Anchor": Unlike aliphatic thiols, the aromatic thiol in MBD is electronically coupled to the ring. Upon oxidative curing, it forms stable disulfide bridges or high-affinity metal-thiolates, preventing delamination in wet physiological environments.

Pathway Visualization

Figure 1: Dual-mode action of MBD. The diol moiety reorganizes the polymer morphology for conductivity, while the thiol moiety secures structural integrity.

Materials & Handling

Reagent Profile: 4-Mercaptobenzene-1,3-Diol

-

MW: 142.18 g/mol

-

Solubility: Soluble in Ethanol, DMSO, Isopropanol.[1] Sparingly soluble in acidic water.

-

Stability Warning: The thiol group is prone to rapid oxidation to disulfides in basic pH. The resorcinol ring is light-sensitive.

-

Storage: Store under Argon/Nitrogen at -20°C.

-

Working Solution: Prepare fresh in degassed solvents.

-

Required Reagents:

-

PEDOT:PSS Aqueous Dispersion (e.g., Clevios™ PH 1000 or equivalent).[1]

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH).[1]

-

Substrate: Gold-coated glass (for anchoring) or plasma-treated PET (for films).[1]

Protocol A: Preparation of High-Conductivity Bio-Stable Films

This protocol creates thin films where MBD acts as both a conductivity enhancer and a crosslinker.

Step 1: Preparation of MBD Stock Solution

-

Purge 10 mL of DMSO with Nitrogen gas for 15 minutes to remove dissolved oxygen.

-

Dissolve 142 mg of MBD in 10 mL of degassed DMSO to create a 100 mM stock solution.

-

Critical Check: Solution must be clear/colorless. A yellow tint indicates premature oxidation (formation of quinones or disulfides).[1] Discard if yellow.